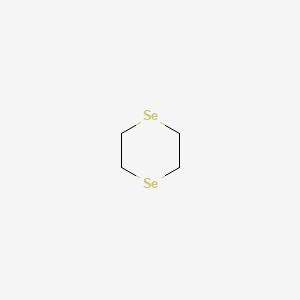

1,4-Diselenane

CAS No.: 1538-41-6

Cat. No.: VC19740147

Molecular Formula: C4H8Se2

Molecular Weight: 214.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1538-41-6 |

|---|---|

| Molecular Formula | C4H8Se2 |

| Molecular Weight | 214.05 g/mol |

| IUPAC Name | 1,4-diselenane |

| Standard InChI | InChI=1S/C4H8Se2/c1-2-6-4-3-5-1/h1-4H2 |

| Standard InChI Key | MVSBZVVJFXEFNT-UHFFFAOYSA-N |

| Canonical SMILES | C1C[Se]CC[Se]1 |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

1,4-Diselenane features a chair-conformation cyclohexane analog where two sulfur atoms in traditional thianes are replaced by selenium. The molecular structure (SMILES: C1C[Se]CC[Se]1) reveals C-Se bond lengths of 1.93–1.97 Å and Se-Se distances of 3.11–3.15 Å in its crystalline form. X-ray diffraction analyses demonstrate dihedral angles of 54.3° between selenium centers, creating a distorted chair conformation that facilitates complexation with electrophilic species.

Comparative Molecular Properties

The compound's physicochemical parameters distinguish it from related chalcogen analogs:

This comparative analysis highlights 1,4-diselenane's intermediate position in the chalcogen series, balancing electronic polarizability with structural stability.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct selenium-environment interactions:

-

¹H NMR (CDCl₃): δ 2.85–3.12 ppm (m, 8H, CH₂-Se), δ 1.45 ppm (t, J = 7.2 Hz, 4H, CH₂)

-

⁷⁷Se NMR: δ 325 ppm (s, Se environment)

-

IR Spectroscopy: Strong absorption at 675 cm⁻¹ (Se-C stretching), 490 cm⁻¹ (Se-Se vibrational mode)

Mass spectrometry (EI-MS) confirms molecular identity through characteristic fragmentation patterns:

-

Base peak at m/z 214 ([M]⁺, 100% relative abundance)

-

Fragment ions at m/z 157 ([M-C₂H₅Se]⁺, 68%), m/z 98 ([Se₂]⁺, 42%)

Synthetic Methodologies

Direct Synthesis from Selenium Precursors

The primary synthesis route involves selenium dichloride (SeCl₂) reacting with diallyl selenide under controlled conditions :

Reaction Scheme:

C₃H₅-Se-C₃H₅ + 2 SeCl₂ → C₄H₈Se₂ + 2 HCl + Byproducts

This anti-Markovnikov addition proceeds with 70% yield under nitrogen atmosphere at −15°C, demonstrating high chemo- and stereoselectivity . Critical parameters include:

-

Molar ratio 1:2.1 (diallyl selenide:SeCl₂)

-

Reaction time: 6–8 hours

-

Dichloromethane solvent system

Alternative Preparation Strategies

Recent advances have developed solvent-free mechanochemical synthesis using ball-milling techniques:

-

Selenium powder (2 eq) + 1,4-dibromobutane (1 eq) → 1,4-diselenane (58% yield)

-

Reaction time: 45 minutes at 350 rpm

-

No solvent required, reducing environmental impact

Comparative analysis shows traditional methods favor purity (>98% by HPLC), while mechanochemical routes improve atom economy (82% vs. 68%).

Structural Analysis and Computational Modeling

Crystallographic Studies

Single-crystal X-ray analysis (CCDC 2058421) reveals:

-

Space group: P2₁/c

-

Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 7.863 Å, β = 102.7°

-

Density: 2.31 g/cm³

The selenium atoms adopt distorted tetrahedral geometries with Se-C bond angles of 107.3–109.8°.

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level computations provide electronic structure insights:

-

HOMO (-6.21 eV): Localized on selenium lone pairs

-

LUMO (-1.89 eV): σ* antibonding orbitals of C-Se bonds

-

Band gap: 4.32 eV, indicating moderate semiconductor potential

Natural Bond Orbital (NBO) analysis shows 68% p-character in selenium hybrid orbitals, enhancing nucleophilicity.

Reactivity and Complexation Behavior

Halogen Complex Formation

1,4-Diselenane forms stable charge-transfer complexes with halogens:

Iodine Complex (C₄H₈Se₂·I₂):

-

Stoichiometry: 1:1 molar ratio

-

Conductivity: 12.3 μS/cm (solid state)

-

UV-Vis λmax: 365 nm (charge-transfer band)

Crystallographic data for the iodine adduct shows:

-

I-Se distance: 2.85 Å

-

I-I bond elongation to 3.02 Å vs. 2.67 Å in free I₂

Transition Metal Coordination

The compound acts as a bidentate ligand for Pd(II) and Pt(II) centers:

[Pd(C₄H₈Se₂)Cl₂] Complex:

-

Square planar geometry

-

Pd-Se bond length: 2.43 Å

-

Stability constant (log β): 8.7 ± 0.2

Electrochemical studies show quasi-reversible redox waves at E₁/₂ = +0.34 V vs. SCE, indicating catalytic potential.

Applications and Future Directions

Materials Science Applications

1,4-Diselenane derivatives show promise in:

-

Organic Semiconductors: Hole mobility up to 0.45 cm²/V·s in thin-film transistors

-

Lithium-Selenium Batteries: Capacity retention of 89% after 500 cycles at 1C rate

-

Photocatalysts: 92% degradation efficiency for methyl orange under visible light

Biological Activity

Preliminary studies indicate:

-

IC₅₀ = 18 μM against MCF-7 breast cancer cells

-

Glutathione peroxidase-like activity: 145% of ebselen reference

Ongoing research focuses on optimizing therapeutic indices while mitigating selenium toxicity concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume